molecular formula C9H9Cl2N3O B1455420 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1311318-12-3

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No.: B1455420
CAS No.: 1311318-12-3
M. Wt: 246.09 g/mol
InChI Key: UABSHINLROSKHX-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1311318-12-3) is a small-molecule compound with the molecular formula C₉H₉Cl₂N₃O and a molecular weight of 246.09 g/mol. It consists of a 1,2,4-oxadiazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a methanamine moiety, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABSHINLROSKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method is the reaction of 4-chlorobenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atom or other substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound is used in the development of new materials with specific properties, such as high thermal stability and conductivity.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-chlorophenyl group can be replaced with electron-donating, electron-withdrawing, or bulky substituents. Key examples include:

Compound Name Phenyl Substituent Molecular Formula CAS Number Key Properties/Notes Reference
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 4-Cl C₉H₉Cl₂N₃O 1311318-12-3 Baseline for comparison; moderate lipophilicity
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 4-F C₉H₉ClFN₃O 1013430-70-0 Lower lipophilicity vs. Cl; potential enhanced solubility
[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 4-tert-butyl C₁₃H₁₈ClN₃O 915921-12-9 Increased steric bulk; may hinder receptor binding
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 4-OCH₃ C₁₀H₁₂ClN₃O₂ 1179376-95-4 Electron-donating group; alters electronic profile
[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 2,3-OCH₃ C₁₁H₁₃ClN₃O₃ Not available Dual substitution; enhanced polarity

Key Findings :

  • Bulky substituents (e.g., tert-butyl) may reduce binding affinity due to steric hindrance .
  • Methoxy groups enhance solubility but may reduce metabolic stability due to susceptibility to oxidation .

Modifications to the Amine Chain

The methanamine group can be elongated or substituted:

Compound Name Amine Chain Molecular Formula CAS Number Biological Relevance Reference
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl -CH₂NH₂·HCl C₉H₉Cl₂N₃O 1311318-12-3 Optimal balance of size and charge
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl -(CH₂)₂NH₂·HCl C₁₀H₁₁Cl₂N₃O Not available Longer chain; potential for improved target engagement
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine HCl -CH₂N(CH₃)·HCl C₁₀H₁₁ClN₃O 1185300-67-7 Methylation reduces basicity; alters pharmacokinetics

Key Findings :

  • Ethanamine derivatives (longer chain) may improve binding to deeper hydrophobic pockets in target proteins .

Functional Analog: SARS-CoV Protease Inhibitor

A related oxadiazole-imidazole hybrid, 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride , inhibits SARS-CoV 3CLpro with an IC₅₀ of 3 mM . This highlights the versatility of the 3-(4-chlorophenyl)-1,2,4-oxadiazole core in targeting viral proteases .

Biological Activity

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Formula : C9H8ClN3O
  • Molecular Weight : 209.63 g/mol
  • CAS Number : 885953-64-0

Biological Activity Overview

The biological activity of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has been primarily investigated in the context of cancer therapeutics. Its structural features contribute to its efficacy against various cancer cell lines.

Anticancer Activity

Research indicates that compounds with the oxadiazole moiety exhibit significant cytotoxic effects against a range of cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown promising results in inhibiting the growth of several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values reported for these cell lines range significantly, with some derivatives achieving values as low as 0.12 µM .
Cell Line IC50 Value (µM) Reference
MCF-70.65
A5491.50
HeLa2.41

The anticancer effects of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride are attributed to several mechanisms:

  • Induction of Apoptosis : Studies have demonstrated that this compound increases the expression levels of pro-apoptotic proteins such as p53 and activates caspase pathways leading to apoptosis in cancer cells .
  • Inhibition of Histone Deacetylases (HDACs) : The compound has been identified as a potent inhibitor of HDACs, particularly Sirtuin 2 (Sirt2), which is crucial in regulating gene expression related to cell cycle and apoptosis . This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Molecular Docking Studies : Computational studies have indicated strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression, suggesting potential for high specificity and potency in therapeutic applications .

Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives similar to [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride:

  • Study on HDAC Inhibition : A series of oxadiazole compounds were synthesized and evaluated for their HDAC inhibitory activity. Compounds showed IC50 values ranging from 8.2 to 12.1 nM against HDAC-1, indicating strong potential as therapeutic agents for cancers associated with HDAC dysregulation .
  • Antiproliferative Activity Assessment : In vitro assays demonstrated that modifications on the phenyl ring significantly influenced the antiproliferative activity against MCF-7 cells, with halogen substitutions generally enhancing activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Reactant of Route 2
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[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

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